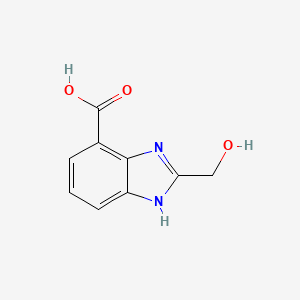

2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid

Descripción

2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid is a benzimidazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 2 and a carboxylic acid (-COOH) group at position 4 of the benzimidazole ring. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7/h1-3,12H,4H2,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNRXPBINTKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599627 | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64183-70-6 | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzimidazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of 2-(Carboxymethyl)-1H-benzimidazole-4-carboxylic acid.

Reduction: Formation of 2-(Hydroxymethyl)-1H-benzimidazole-4-aldehyde.

Substitution: Formation of various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, including oxidation and substitution reactions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Aqueous | Benzimidazole-2-carboxylic acid |

| Reduction | NaBH₄ | Alcoholic | Benzimidazole-2-methanol |

| Substitution | Alkyl halides | Basic/Acidic | Various substituted benzimidazoles |

Biology

The compound exhibits notable biological activities, including antimicrobial and antifungal properties. It has been evaluated for its efficacy against various pathogens, demonstrating significant inhibition against strains such as Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Activity

A study reported that derivatives of 1H-benzimidazole, including this compound, showed effective antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against multiple bacterial strains . This positions it as a potential candidate for developing new antibiotics.

Medicine

The therapeutic applications of this compound are extensive. It has been studied for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Anticancer Activity

Research indicated that derivatives of benzimidazole exhibited antiproliferative effects against the MDA-MB-231 breast cancer cell line, with IC50 values indicating significant activity at low concentrations (e.g., IC50 = 16.38 µM) . This suggests potential for further development in cancer therapeutics.

Comparison with Related Compounds

To understand the uniqueness of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid, it is beneficial to compare it with other benzimidazole derivatives:

| Compound | Key Features | Applications |

|---|---|---|

| Benzimidazole | Broad biological activity | Pharmaceuticals |

| 2-Methylbenzimidazole | Similar properties but less potent | Pharmaceuticals |

| 4-Hydroxybenzimidazole | Lacks hydroxymethyl group | Antimicrobial agents |

| 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | Enhanced reactivity due to dual functional groups | Antimicrobial, anticancer agents |

Mecanismo De Acción

The mechanism of action of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The benzimidazole core can intercalate with DNA, affecting transcription and replication processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Benzimidazole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties/Activities | References |

|---|---|---|---|---|---|

| 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | -CH₂OH (2), -COOH (4) | C₉H₈N₂O₃ | 192.17 | Polar, potential H-bond donor/acceptor | [3, 13] |

| 2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid | -CH₂Cl (2), -COOH (4) | C₉H₇ClN₂O₂ | 210.62 | Electrophilic Cl enhances reactivity; used in alkylation studies | [3, 19] |

| 2-Trifluoromethyl-1H-benzimidazole-7-carboxylic acid | -CF₃ (2), -COOH (7) | C₉H₅F₃N₂O₂ | 230.14 | Electron-withdrawing CF₃ increases acidity; antitumor potential | [12] |

| 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) | -OCH₂CH₃ (2), -COOH (7), biphenyl-tetrazole | C₂₄H₂₀N₆O₃ | 440.46 | Angiotensin II antagonist (IC₅₀ = 1.12 × 10⁻⁷ M) | [8, 14] |

| 2-(2-Methylpyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride | -C₅H₁₀N (2), -COOH (4) | C₁₃H₁₇Cl₂N₃O₂ | 326.20 | Enhanced solubility (dihydrochloride salt); antiviral applications | [15, 17] |

Impact of Substituent Position and Type

Position of Carboxylic Acid Group

- 4-Carboxylic Acid Derivatives : The 4-position carboxyl group (as in the target compound) is less common in pharmaceuticals compared to 7-carboxylic acid derivatives. For example, CV-11974 (7-carboxylic acid) exhibits potent angiotensin II receptor antagonism due to optimal spatial alignment with the AT₁ receptor .

- 7-Carboxylic Acid Derivatives : These are prevalent in antihypertensive agents (e.g., Candesartan impurities), suggesting that the 7-position may favor receptor binding in cardiovascular therapies .

Substituents at Position 2

- Hydroxymethyl (-CH₂OH) : Enhances polarity and H-bonding capacity, improving water solubility. This group is metabolically stable compared to esters or amides .

- Chloromethyl (-CH₂Cl) : Serves as an intermediate for further alkylation or nucleophilic substitution reactions. Its electrophilic nature allows conjugation with biomolecules .

- Trifluoromethyl (-CF₃) : Electron-withdrawing effect increases the acidity of the carboxylic acid (pKa ~3.5) and enhances membrane permeability .

- Ethoxy (-OCH₂CH₃) : Found in CV-11974, this group contributes to lipophilicity and pharmacokinetic stability, prolonging half-life in vivo .

Actividad Biológica

2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a hydroxymethyl group and a carboxylic acid moiety, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid can be represented as follows:

This compound features a benzimidazole ring, which is known for its diverse biological activities. The presence of the hydroxymethyl and carboxylic groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Values :

- Against Staphylococcus aureus: MIC = 8 μg/mL

- Against Escherichia coli: MIC = 16 μg/mL

These findings indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid has also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

- IC50 Values :

- MDA-MB-231: IC50 = 16.38 μM

- HeLa: IC50 = 29.39 μM

These results suggest that the compound exhibits promising antiproliferative effects, particularly against breast cancer cells .

The mechanism by which 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Molecular docking studies have indicated potential binding sites that could elucidate its mode of action .

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of various benzimidazole derivatives, 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid was found to significantly inhibit the growth of MDA-MB-231 cells. The study utilized an MTT assay to assess cell viability, revealing that at concentrations above its IC50 value, the compound induced cell cycle arrest and apoptosis through caspase activation .

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of benzimidazole derivatives, including 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid, against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported effective inhibition at low concentrations, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of precursors like o-phenylenediamine with carbonyl-containing reagents. For example, 1H-benzimidazole-2-thiol derivatives can be synthesized using potassium hydroxide and carbon disulfide in ethanol, followed by hydrazine hydrate substitution to introduce the hydroxymethyl group . Optimization includes adjusting reaction time (e.g., reflux for 6–8 hours), solvent polarity (methanol or ethanol), and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Look for S–H stretching (~2634 cm⁻¹) in intermediate thiol derivatives and N–H bending (~3395 cm⁻¹) in the benzimidazole ring .

- ¹H-NMR : A singlet at δ12.31 ppm corresponds to the S–H proton in intermediates, while δ10.93 ppm indicates the benzimidazole N–H proton .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 230.14 for C₉H₅N₂O₂F₃ analogs) confirm molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The benzimidazole core is explored as a scaffold for enzyme inhibitors (e.g., PARP inhibitors) due to its ability to interact with catalytic residues. For instance, analogs like KR-33889 exhibit cardioprotective effects by targeting poly(ADP-ribose) polymerase . Researchers should prioritize structure-activity relationship (SAR) studies by modifying the hydroxymethyl and carboxylic acid groups.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or IR data during structural elucidation?

- Methodology : Contradictions often arise from tautomerism or solvent effects. For example, the hydroxymethyl group may exhibit variable proton coupling in DMSO versus CDCl₃. Cross-validate with ¹³C-NMR (e.g., δ151.93 ppm for N=C–N in the benzimidazole ring) and elemental analysis (deviation ≤ ±0.4%) . Computational tools like DFT can predict tautomeric stability .

Q. What strategies improve the yield of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid derivatives under anhydrous conditions?

- Methodology : Use Schlenk-line techniques to exclude moisture. Catalytic additives like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency. For ester derivatives (e.g., ethyl esters), employ Dean-Stark traps to remove water during reflux .

Q. How can computational modeling predict the compound’s reactivity in drug-target interactions?

- Methodology : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PARP-1). Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Ser904). DFT calculations (e.g., Gaussian 09) can quantify charge distribution on the hydroxymethyl group to prioritize synthetic modifications .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology : Key issues include purification of polar intermediates and controlling exotherms during hydrazine reactions. Use column chromatography with silica gel (ethyl acetate/hexane gradients) for purification. Monitor reaction temperature rigorously to prevent decomposition .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Methodology : Variability may stem from impurities or solvent residues. Implement HPLC purity checks (≥95%) and lyophilize the compound to remove trace solvents. For cell-based assays, pre-treat with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

- Methodology : Use LC-MS/MS in positive ion mode to identify hydrolyzed products (e.g., cleavage of the hydroxymethyl group). Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.